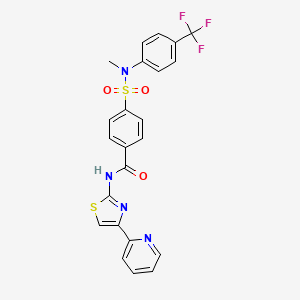

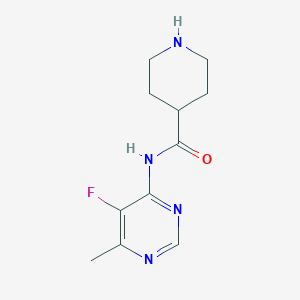

N-(5-Fluoro-6-methylpyrimidin-4-yl)piperidine-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(5-Fluoro-6-methylpyrimidin-4-yl)piperidine-4-carboxamide” is a chemical compound with the molecular formula C11H15FN4O. It is a derivative of piperidine, a heterocyclic moiety that has been observed to have many therapeutic properties . Piperidine acts as a potential clinical agent against various types of cancers when treated alone or in combination with some novel drugs .

Synthesis Analysis

The synthesis of piperidine derivatives, such as “this compound”, involves various intra- and intermolecular reactions . A specific method of synthesis involves the reaction of piperidine-4-carboxamide with 4-nitrobenzene sulfonyl chloride and methyl propionate . The structure of the analogues is confirmed by different techniques such as IR and 1H NMR .Molecular Structure Analysis

The molecular structure of “this compound” consists of a piperidine ring attached to a carboxamide group and a 5-fluoro-6-methylpyrimidin-4-yl group. The piperidine ring is a six-membered heterocycle that includes one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis

Piperidine derivatives, including “this compound”, are involved in various chemical reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The specific chemical reactions that “this compound” undergoes are not explicitly mentioned in the retrieved papers.Applications De Recherche Scientifique

Kinase Inhibition Applications

Compounds related to "N-(5-Fluoro-6-methylpyrimidin-4-yl)piperidine-4-carboxamide" have been explored for their potential as kinase inhibitors, particularly in cancer treatment. The study by H. Wada et al. (2012) presents a facile and regioselective synthesis of novel 2,4-disubstituted-5-fluoropyrimidines, highlighting their potential as kinase inhibitors. This research underscores the significance of such compounds in developing anticancer agents, given the critical role of kinases in cancer cell proliferation and survival (Wada et al., 2012).

Synthetic Methodologies

The development of efficient synthetic routes for these compounds is crucial for their application in medicinal chemistry. A practical synthesis approach for a key intermediate in the preparation of potent deoxycytidine kinase (dCK) inhibitors was described by Haiming Zhang et al. (2009). This synthesis is pivotal for the development of new dCK inhibitors, which are important in cancer therapy due to their role in nucleoside metabolism (Zhang et al., 2009).

Therapeutic Implications

Research on compounds with the "this compound" structure extends to their potential therapeutic applications, beyond just their role as kinase inhibitors. For example, the exploration of piperidine-4-yl-aminopyrimidines as HIV-1 reverse transcriptase inhibitors by Guozhi Tang et al. (2010) shows the versatility of this chemical scaffold in developing treatments for various diseases, including HIV (Tang et al., 2010).

Mécanisme D'action

Target of Action

Piperidine derivatives, which this compound is a part of, have been utilized in various therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents .

Mode of Action

It’s known that the presence of halogen, carboxyl, nitro, or methyl groups on ring b can increase the cytotoxicity of piperidine derivatives .

Biochemical Pathways

Piperidine derivatives have been found to exhibit antiproliferation and antimetastatic effects on various types of cancers both in vitro and in vivo .

Result of Action

Piperidine derivatives have shown a wide variety of biological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic effects .

Safety and Hazards

The safety data sheet for a related compound, piperidine-4-carboxamide, indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray of the compound, and to use it only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of water .

Orientations Futures

Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including “N-(5-Fluoro-6-methylpyrimidin-4-yl)piperidine-4-carboxamide”, is an important task of modern organic chemistry .

Propriétés

IUPAC Name |

N-(5-fluoro-6-methylpyrimidin-4-yl)piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15FN4O/c1-7-9(12)10(15-6-14-7)16-11(17)8-2-4-13-5-3-8/h6,8,13H,2-5H2,1H3,(H,14,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFDPZPIPUSDPJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=N1)NC(=O)C2CCNCC2)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15FN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2837828.png)

![N-[3-(4-Naphthalen-1-ylpiperidin-1-yl)-3-oxopropyl]prop-2-enamide](/img/structure/B2837834.png)

![4-chloro-1-(3-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2837843.png)

![2-[[1-(2-Cyanoethyl)-3-(4-methoxyphenyl)pyrazol-4-yl]methylidene]propanedinitrile](/img/structure/B2837844.png)